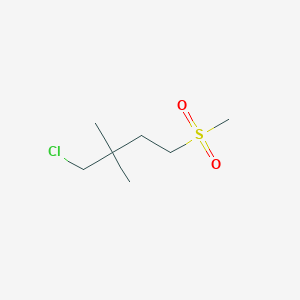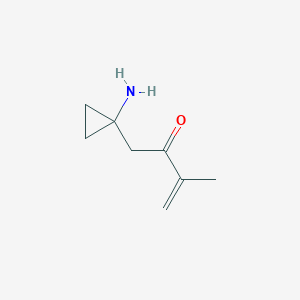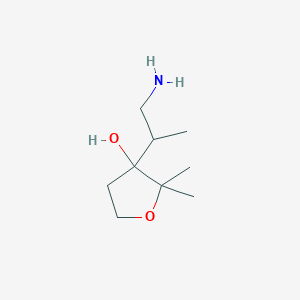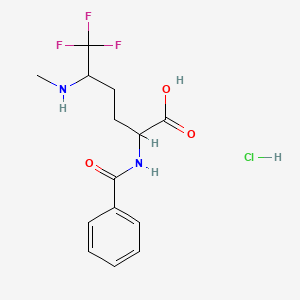
5-(Bromomethyl)-2-methylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-2-methylheptane is an organic compound characterized by a bromomethyl group attached to the fifth carbon of a 2-methylheptane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methylheptane typically involves the bromination of 2-methylheptane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform. The bromination occurs selectively at the fifth carbon due to the stability of the resulting radical intermediate.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure better control over reaction conditions and yield. The use of automated systems allows for precise temperature and reagent control, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-2-methylheptane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines, leading to the formation of alcohols, ethers, and amines, respectively.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. This is typically achieved using bases such as potassium tert-butoxide or sodium ethoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Elimination: Strong bases like potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetone.
Major Products Formed
Alcohols: Formed from nucleophilic substitution with hydroxide ions.
Ethers: Formed from nucleophilic substitution with alkoxide ions.
Amines: Formed from nucleophilic substitution with ammonia or amines.
Alkenes: Formed from elimination reactions.
Carboxylic Acids: Formed from oxidation reactions.
Applications De Recherche Scientifique
5-(Bromomethyl)-2-methylheptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-2-methylheptane in chemical reactions involves the formation of a reactive intermediate, typically a carbocation or a radical, depending on the reaction conditions. The bromomethyl group acts as a leaving group, facilitating the formation of the intermediate, which then undergoes further transformation based on the nature of the nucleophile or base present.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Chloromethyl)-2-methylheptane: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It is less reactive due to the weaker leaving ability of the chlorine atom.
5-(Iodomethyl)-2-methylheptane: Contains an iodomethyl group, which is more reactive than the bromomethyl group due to the better leaving ability of iodine.
5-(Hydroxymethyl)-2-methylheptane: Contains a hydroxymethyl group, making it more polar and less reactive in nucleophilic substitution reactions.
Uniqueness
5-(Bromomethyl)-2-methylheptane is unique due to the optimal reactivity of the bromomethyl group, which balances between the reactivity of iodomethyl and chloromethyl groups. This makes it a versatile intermediate in various chemical transformations.
Propriétés
Formule moléculaire |
C9H19Br |
|---|---|
Poids moléculaire |
207.15 g/mol |
Nom IUPAC |
5-(bromomethyl)-2-methylheptane |
InChI |
InChI=1S/C9H19Br/c1-4-9(7-10)6-5-8(2)3/h8-9H,4-7H2,1-3H3 |
Clé InChI |
BFOICBCEZLDTID-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCC(C)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13167815.png)






![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B13167863.png)

![1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran](/img/structure/B13167879.png)
![5-[(E)-2-Bromoethenyl]-2-methoxyphenol](/img/structure/B13167894.png)


